![molecular formula C11H12O2 B2474220 2-Benzyloxycyclobutanone CAS No. 206751-75-9](/img/structure/B2474220.png)
2-Benzyloxycyclobutanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Benzyloxycyclobutanone is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.22 . It is shipped at room temperature and is in liquid form . More detailed physical and chemical properties are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis of Amino Acids and Derivatives
2-Benzyloxycyclobutanone has been utilized in the stereoselective synthesis of specific amino acids. For instance, it was used in a one-pot reaction for the efficient production of optically active (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid, a serine derivative, through an asymmetric Strecker synthesis (Hazelard, Fadel, & Girard, 2006).
Enzymatic Synthesis
Enzymatic transesterification methods have been developed using this compound. A study describes the enzymatic synthesis of both enantiomers of 2-hydroxycyclobutanone acetals, including (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanone, providing a practical approach for producing these compounds with high enantiomeric excess (Hazelard, Fadel, & Morgant, 2004).
Synthesis of Cyclobutanones and Derivatives
2-Methylenecyclobutanones, including derivatives of this compound, have been synthesized via green, stereospecific methods. These methods involve calcium hydroxide-catalyzed aldol condensation and (PhSe)2-catalyzed Baeyer–Villiger oxidation, highlighting the potential of these compounds as versatile building blocks in synthesis (Yu et al., 2014).
Cyclobutenones Rearrangements
Studies on thermal rearrangements of cyclobutenones have shown that compounds like this compound can undergo complex transformations. These rearrangements have been explored for their potential in creating novel synthetic precursors for various applications, including antibiotic frameworks (Hergueta & Moore, 2002).
Acid-Catalyzed Reactions
The acid-promoted synthesis of 2-(benzyloxy)cyclobutanones has been achieved starting from 2-hydroxycyclobutanone. This approach has been used to explore solvent-dependent chemoselective reactions, contributing to the diversity of derivatives that can be synthesized (Martis et al., 2017).
Mechanism of Action
Target of Action
2-Benzyloxycyclobutanone is a cyclobutane derivative . Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The primary targets of cyclobutane derivatives are often associated with their role in the synthesis of natural products .
Mode of Action
Cyclobutane derivatives are generally synthesized through [2 + 2] cycloaddition . This reaction mechanism is the most commonly used method for synthesizing cyclobutanes . The [2 + 2] cycloaddition involves the interaction of the compound with its targets, leading to changes in the chemical structure of the targets .
Biochemical Pathways
Cyclobutane-containing compounds are known to play a role in various biochemical pathways, particularly in the synthesis of natural products . These pathways can have downstream effects on a variety of biological processes .
Pharmacokinetics
The compound’s molecular weight is 17622 , which could potentially influence its bioavailability.
Result of Action
Cyclobutane derivatives are known to have diverse pharmaceutical activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenylmethoxycyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGUVFWKDCSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206751-75-9 |
Source
|
Record name | 2-(benzyloxy)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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